molecular formula C8H8ClN5 B8460768 6-Chloro-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine CAS No. 89989-69-5

6-Chloro-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine

Cat. No. B8460768
CAS RN: 89989-69-5
M. Wt: 209.63 g/mol
InChI Key: GEDQOJUUJKATIO-UHFFFAOYSA-N
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Patent
US04485106

Procedure details

To a suspension of 9.9 g of 1-chloro-4-hydrazino-5,6,7,8-tetrahydrophthalazine in 35 ml of aqueous 12% acetic acid was added a solution of 3.5 g of sodium nitrite in 30 ml of water. The mixture was kept at room temperature (about 22°-25° C.) for about 20 minutes. The solid present was then separated by filtration, air dried and recrystallized to give 6-chloro-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine melting at about 109°-110° C.
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[CH2:10][CH2:9][CH2:8][CH2:7][C:6]=2[C:5]([NH:12][NH2:13])=[N:4][N:3]=1.C(O)(=O)C.[N:18]([O-])=O.[Na+]>O>[Cl:1][C:2]1[C:11]2[CH2:10][CH2:9][CH2:8][CH2:7][C:6]=2[C:5]2=[N:12][N:13]=[N:18][N:4]2[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
9.9 g
Type
reactant
Smiles
ClC1=NN=C(C=2CCCCC12)NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at room temperature
CUSTOM
Type
CUSTOM
Details
(about 22°-25° C.)
CUSTOM
Type
CUSTOM
Details
for about 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The solid present was then separated by filtration, air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized

Outcomes

Product
Name
Type
product
Smiles
ClC1=NN2C(C=3CCCCC13)=NN=N2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.